Atorvastatin Acetonide Methyl Ester
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Overview
Description
Atorvastatin Acetonide Methyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is characterized by its molecular formula C37H41FN2O5 and a molecular weight of 612.73 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Acetonide Methyl Ester involves several steps. One common method includes the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, followed by condensation with the diketone of atorvastatin to form the acetonide ester . The acetonide ester is then deprotected to form a diol ester by dissolving it in methanol and treating it with an acid. The diol ester is subsequently saponified to form a sodium salt, which is reacidified to yield the free diol acid. Finally, atorvastatin lactone is formed from the diol acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as crystallization and extraction to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Acetonide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Atorvastatin Acetonide Methyl Ester exerts its effects primarily by inhibiting the enzyme HMG-CoA reductase , which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. This mechanism is similar to that of atorvastatin, the parent compound .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Fluvastatin: Another statin with a similar mechanism of action.
Lovastatin: A naturally occurring statin with similar lipid-lowering effects.
Pravastatin: Known for its hydrophilic properties and lower risk of drug interactions.
Rosuvastatin: A potent statin with a longer half-life and higher efficacy.
Uniqueness
Atorvastatin Acetonide Methyl Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to other statins. Its acetonide and methyl ester groups may influence its solubility, stability, and bioavailability .
Properties
CAS No. |
1353049-81-6 |
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Molecular Formula |
C37H41FN2O5 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
methyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(42)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29-22-30(23-31(41)43-5)45-37(3,4)44-29/h6-19,24,29-30H,20-23H2,1-5H3,(H,39,42)/t29-,30-/m1/s1 |
InChI Key |
BAFAFJRQDLTQHZ-LOYHVIPDSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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